2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, an ethoxy group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions in a tetrahydrofuran/water mixture at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, maintaining the aromaticity of the ring.
Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, where a nucleophile replaces the sulfonate group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or chlorine, and the reaction typically occurs in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines, and the reaction conditions often involve a polar aprotic solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of the original compound.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be used in the development of pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical effects. For example, the sulfonate group can participate in ionic interactions, while the acetamido group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate
- 2-Acetamidophenyl 2-methoxy-5-methylbenzene-1-sulfonate
Uniqueness
2-Acetamidophenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
(2-acetamidophenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-22-16-10-9-12(2)11-17(16)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGMIVWEXCERFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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